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molecular formula C10H13N3O3 B8587219 2-(3-Hydroxypyrrolidin-1-yl)-5-nitroaniline

2-(3-Hydroxypyrrolidin-1-yl)-5-nitroaniline

Cat. No. B8587219
M. Wt: 223.23 g/mol
InChI Key: UQBDIYBJFFJYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143248B2

Procedure details

According to a process similar to that described in Example II-1, starting from 3 g (19.22 mmol) of 2-fluoro-5-nitroaniline and 1.76 ml (21.14 mmol) of 3-hydroxypyrrolidine, 2 g of expected compound are obtained in the form of a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[OH:12][CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1>>[OH:12][CH:13]1[CH2:17][CH2:16][N:15]([C:2]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=2[NH2:4])[CH2:14]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.76 mL
Type
reactant
Smiles
OC1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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